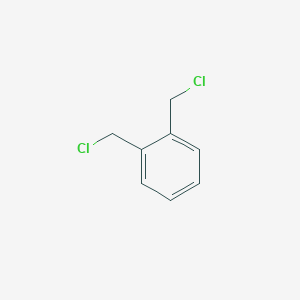

1,2-Bis(chloromethyl)benzene

説明

Significance and Research Trajectory of 1,2-Bis(chloromethyl)benzene

The importance of this compound, also known as o-xylylene dichloride, lies in its capacity to act as a linker and precursor in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals. solubilityofthings.comcymitquimica.com Its two reactive chloromethyl groups facilitate a range of chemical transformations, making it a valuable intermediate. solubilityofthings.com Researchers have shown considerable interest in its applications in materials science, particularly in the production of polymers. solubilityofthings.com The compound's ability to participate in nucleophilic substitution reactions allows for the creation of macrocycles and other complex molecular architectures. evitachem.com Its trajectory in research continues to expand as new synthetic methodologies and applications are explored. solubilityofthings.com

Historical Context of o-Xylylene Dichloride Research

Historically, the development of synthetic routes to o-xylylene dichloride and its isomers has been linked to the broader field of chloromethylation of aromatic compounds. researchgate.net The chloromethylation of toluene or other suitable aromatic precursors, often using chloromethyl methyl ether and a Lewis acid catalyst, represents a common synthetic pathway. evitachem.com Another historical method involves the direct chlorination of benzyl chloride. evitachem.com Early research focused on understanding the reactivity of the chloromethyl groups and harnessing it for the synthesis of new molecules. The compound was instrumental in early studies of nucleophilic substitution mechanisms and reaction kinetics. evitachem.com

Position of this compound within Benzene Derivatives

This compound is one of three positional isomers of xylylene dichloride, the others being the meta (1,3-) and para (1,4-) isomers. wikipedia.org The ortho-positioning of the two chloromethyl groups on the benzene ring in this compound imparts unique reactivity and steric considerations compared to its isomers. solubilityofthings.com This specific arrangement is crucial for its use in synthesizing certain cyclic compounds and polymers where proximity of the reactive sites is a requirement. tandfonline.com As a disubstituted benzene derivative, its chemistry is influenced by the electronic effects of the chloromethyl groups on the aromatic ring. solubilityofthings.com

Properties of Xylylene Dichloride Isomers

| Property | This compound | 1,3-Bis(chloromethyl)benzene | 1,4-Bis(chloromethyl)benzene |

| Synonyms | o-Xylylene dichloride | m-Xylylene dichloride | p-Xylylene dichloride |

| CAS Number | 612-12-4 | 626-16-4 | 623-25-6 |

| Molecular Formula | C₈H₈Cl₂ | C₈H₈Cl₂ | C₈H₈Cl₂ |

| Molecular Weight | 175.06 g/mol | 175.06 g/mol | 175.06 g/mol |

| Appearance | White to light yellow crystal powder | Colorless liquid | White crystalline solid |

| Melting Point | 55-57 °C | Not specified | 98-101 °C |

Note: Data sourced from various chemical suppliers and databases. solubilityofthings.comwikipedia.orgtcichemicals.comsolubilityofthings.comfishersci.com

Key Reactivity Patterns of this compound

The primary reactivity of this compound stems from its two chloromethyl groups, which are excellent leaving groups in nucleophilic substitution reactions. evitachem.com This allows for the facile introduction of a wide variety of nucleophiles, such as amines, alcohols, and thiols, to form new carbon-heteroatom bonds. evitachem.comsolubilityofthings.com This reactivity is fundamental to its role as a cross-linking agent in polymer chemistry and as a precursor for the synthesis of heterocyclic compounds. evitachem.comsmolecule.com For instance, it reacts with imidazoles to form bis-imidazolium salts, which are precursors to N-heterocyclic carbenes and ionic liquids. tandfonline.com The mechanism of these substitution reactions often involves the formation of a carbocation intermediate upon nucleophilic attack. evitachem.com Furthermore, it can undergo reactions with elemental tellurium and sodium iodide to form organotellurium compounds. sigmaaldrich.com

Overview of Current Research Gaps and Future Directions

While this compound is a well-established reagent, there remain areas for further investigation. A significant research gap lies in the development of more sustainable and environmentally benign synthetic methods for its production, moving away from hazardous reagents like chloromethyl methyl ether. evitachem.comresearchgate.net Future research is likely to focus on expanding its applications in the synthesis of novel functional materials, such as conductive polymers and porous organic frameworks. solubilityofthings.comfishersci.ca There is also potential for its use in the development of new pharmaceutical intermediates and agrochemicals. cymitquimica.comsmolecule.com The exploration of its reactivity in catalytic systems and the synthesis of new, complex molecular architectures will continue to be a fruitful area of research. solubilityofthings.com The market for this compound and its derivatives is also a subject of ongoing analysis, indicating its continued industrial relevance. prof-research.commarketpublishers.com

特性

IUPAC Name |

1,2-bis(chloromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2/c9-5-7-3-1-2-4-8(7)6-10/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMGGHNGKHRCJLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7052284 | |

| Record name | 1,2-Bis(chloromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

612-12-4 | |

| Record name | α,α′-Dichloro-o-xylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=612-12-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,2-bis(chloromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000612124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Bis(chloromethyl)benzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71934 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,2-bis(chloromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Bis(chloromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-bis(chloromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.357 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1,2-bis Chloromethyl Benzene

Refined Chloromethylation Techniques for o-Xylene Derivatives

The direct chloromethylation of o-xylene is a primary route to 1,2-bis(chloromethyl)benzene. Research has focused on optimizing existing methods to improve efficiency and product purity.

Optimization of Photochemical Chlorination of o-Xylene

Photochemical chlorination offers a method for the side-chain halogenation of o-xylene. wikipedia.org This process typically involves the use of chlorine gas and light to initiate the reaction. google.com The reaction proceeds via a radical mechanism, where chlorine radicals abstract hydrogen atoms from the methyl groups of o-xylene, which are then replaced by chlorine. mdpi.com However, controlling the extent of chlorination to selectively produce the bis(chloromethyl) derivative without significant formation of mono- or trichlorinated products can be challenging. google.commdpi.com

A continuous process for the preparation of mono- and/or bis(chloromethyl)benzenes involves the progressive chlorination of the corresponding mono- or dimethylbenzenes in a cascade of reactors. google.com In this setup, the volume of the first reactor is larger than the subsequent ones, and it is supplied with the exhaust gases from the other reactors, allowing for efficient use of chlorine. google.com The molar ratio of chlorine to the compound being chlorinated is a critical parameter that determines the final product distribution. google.com For instance, to obtain trichloromethylbenzene, a molar ratio of approximately 3:1 (chlorine to reactant) is used. google.com

Advancements in Benzenedimethanol-Hydrogen Chloride Reactions

An alternative and often more selective route to this compound is the reaction of 1,2-benzenedimethanol with hydrogen chloride. wikipedia.org This method avoids the potential for ring chlorination and over-chlorination of the methyl groups that can occur with direct chlorination of o-xylene. The reaction involves the conversion of the hydroxyl groups of the diol into chloromethyl groups.

Catalytic Approaches in this compound Synthesis

The use of catalysts in chloromethylation reactions can significantly enhance reaction rates and improve selectivity. Recent advancements have explored the use of novel catalytic systems, including ionic liquids and strong organic acids.

Role of Ionic Liquids in Chloromethylation Reactions for Bis(chloromethyl)xylenes

Ionic liquids have emerged as promising catalysts and reaction media for chloromethylation reactions due to their unique properties, such as low vapor pressure, high thermal stability, and ability to dissolve a wide range of organic and inorganic compounds. ccspublishing.org.cnsid.irresearchgate.net

In the chloromethylation of o-xylene, imidazolium-based ionic liquids have been shown to be effective. researchgate.netresearchgate.net For instance, the use of 1-ethyl-3-methylimidazolium hexafluorophosphate ([emim]PF6) as a catalyst at 70°C can efficiently convert o-xylene to the corresponding chloromethylated product. researchgate.net Studies have demonstrated that the reaction of o-xylene with paraformaldehyde and concentrated hydrochloric acid in the presence of an ionic liquid catalyst, such as 1-ethyl-3-methylimidazolium hexafluorophosphate, can proceed at around 70°C. The ionic liquid in this case serves as both the catalyst and the reaction medium, leading to enhanced reaction rates and yields.

Research has shown that the chloromethylation of aromatic hydrocarbons proceeds efficiently with a reusable imidazolium-based ionic liquid as a promoter. researchgate.net These reactions are characterized by mild conditions, enhanced rates, and improved yields. The ionic liquids can often be recycled multiple times without a significant loss of activity. researchgate.net For example, the chloromethylation of m-xylene using [emim]BF4 as a catalyst resulted in a 93% conversion. researchgate.net

Table 1: Effect of Ionic Liquid Catalysts on m-Xylene Chloromethylation

| Catalyst | Conversion (%) |

| [emim]BF4 | 93 |

Reaction conditions: m-xylene with 0.3 equivalents of ionic liquid catalyst at 70°C.

Application of Strong Organic Acids in Chloromethylation of m-Xylene for Related Isomers

Strong organic acids have been identified as effective catalysts for the chloromethylation of xylenes, including the synthesis of isomers related to this compound. acs.orgresearchgate.net Acids such as trifluoroacetic acid (CF3COOH), methanesulfonic acid (CH3SO3H), and trifluoromethanesulfonic acid (CF3SO3H) have been successfully employed. acs.orgresearchgate.net

These acids catalyze the reaction of m-xylene with hydrochloric acid and a formaldehyde source like trioxane under biphasic conditions. acs.orgresearchgate.net The reaction yields a mixture of monochloromethyl and bis(chloromethyl) products. acs.org The strength of the organic acid plays a crucial role in its catalytic activity, with stronger acids like CF3SO3H providing higher yields of the desired products, reaching up to around 70% for 1,3-bis(chloromethyl)-4,6-dimethylbenzene. acs.orgresearchgate.net A key advantage of this method is that the acid catalyst remains in the aqueous phase, allowing for easy separation of the organic products. acs.orgresearchgate.net

The proposed mechanism involves the formation of chloromethanol from formaldehyde, which is then stabilized by the strong organic acid to form a chloromethyl carbocation-acid complex. acs.orgresearchgate.net This complex then undergoes nucleophilic attack by the aromatic ring. acs.org

Table 2: Chloromethylation of m-Xylene with Strong Organic Acid Catalysts

| Catalyst | Conversion of m-Xylene (%) | Yield of Monochloromethyl-m-xylene (%) | Yield of 1,3-bis(chloromethyl)-4,6-dimethylbenzene (%) |

| CCl3COOH | 98.9 | 60.1 | 27.5 |

| CHCl2COOH | 62.1 | 48.9 | 10.3 |

| CF3COOH | 99.8 | 68.5 | 29.5 |

| CH3SO3H | 99.9 | 62.4 | 35.8 |

| CF3SO3H | 99.9 | 24.5 | 69.8 |

| p-CH3C6H4SO3H | 99.9 | 59.9 | 38.3 |

Reaction conditions: m-xylene (28.3 mmol), organic acid (0.1 mol % of m-xylene), trioxane (70.1 mmol), conc. HCl (141.5 mmol), 70°C, 5 hours. acs.org

Synthesis of Poly(chloromethyl)benzenes Including this compound Isomers

The synthesis of poly(chloromethyl)benzenes often results in a mixture of isomers, including this compound. The chloromethylation of benzyl chloride, for example, can yield a mixture containing o-di(chloromethyl)benzene (13%), p-di(chloromethyl)benzene (42%), and m-di(chloromethyl)benzene (3%). researchgate.net

Furthermore, the combined chloromethylation and chlorination of xylene have been used to synthesize new compounds like 1,2,4-tri(chloromethyl)benzene and 1,2,4,5-tetra-(chloromethyl)benzene. researchgate.net The formation of these various isomers highlights the importance of controlling reaction conditions to achieve the desired substitution pattern. The synthesis of polysubstituted benzenes requires careful consideration of the directing effects of the substituents already present on the aromatic ring. libretexts.org

Chloromethylation of Benzyl Chloride for Production of o-Di(chloromethyl)benzene

The chloromethylation of benzyl chloride presents a direct route to di(chloromethyl)benzene isomers. This reaction involves introducing a second chloromethyl group onto the benzene ring of benzyl chloride. However, the reaction typically yields a mixture of ortho, meta, and para isomers, along with other byproducts. cdnsciencepub.comresearchgate.net

Research into optimizing this process has shown that reaction conditions such as the choice of solvent and condensing agent play a crucial role in the isomeric distribution of the products. A study on the chloromethylation of benzyl chloride provided a detailed analysis of the product mixture obtained under specific conditions. researchgate.net The reaction resulted in a mixture where the para isomer was the major product, but a significant amount of the ortho isomer, this compound, was also formed and successfully separated. researchgate.net

The reaction involves treating benzyl chloride with a chloromethylating agent, such as paraformaldehyde and hydrogen chloride, in the presence of a catalyst. acs.org The conditions are carefully controlled to maximize the formation of the desired dichlorinated products.

Table 1: Product Distribution from the Chloromethylation of Benzyl Chloride researchgate.net

| Product | Yield |

| p-Di(chloromethyl)benzene | 42% |

| o-Di(chloromethyl)benzene | 13% |

| m-Di(chloromethyl)benzene | 3% |

| Di(p-chloromethylphenyl)methane | 1% |

The data illustrates that while the para isomer is favored, a notable quantity of the ortho isomer is synthesized and can be isolated from the product mixture.

Combined Chloromethylation and Chlorination of Xylene for Polychloromethylated Benzene Derivatives

A distinct synthetic strategy involves the combined chloromethylation and chlorination of xylene to produce more highly substituted chloromethyl benzene derivatives. This method has been successfully employed to synthesize novel compounds such as 1,2,4-tri(chloromethyl)benzene and 1,2,4,5-tetra(chloromethyl)benzene. cdnsciencepub.comresearchgate.net This approach demonstrates the versatility of chloromethylation reactions in creating complex polychloromethylated aromatic compounds, which can serve as precursors to other functionalized molecules. cdnsciencepub.com The process can be applied to different xylene isomers, although the specific conditions and resulting products may vary. google.comvaia.com

Purification and Isolation Strategies for High-Purity this compound

Achieving high purity is essential for the use of this compound as a chemical intermediate. chemicalbook.comottokemi.com Various laboratory and industrial techniques are employed for its purification and isolation.

Following synthesis, the initial workup typically involves separating the organic phase from the reaction mixture. This is often followed by washing with a mild base, such as a saturated sodium bicarbonate solution, to neutralize any remaining acid, and then with water. The organic layer is subsequently dried using an agent like anhydrous sodium sulfate. chemicalbook.com

Several chromatographic and distillation methods can be used for purification:

Fractional Distillation: This technique is effective for separating this compound from isomers and other byproducts with different boiling points. The compound has a reported boiling point of 239-241 °C. chemicalbook.com Distillation is often performed under vacuum to prevent thermal decomposition of the product.

Silica Gel Column Chromatography: For high-purity applications, column chromatography is a preferred method. The crude product, dissolved in a suitable solvent, is passed through a column packed with silica gel. Different components of the mixture travel through the column at different rates, allowing for their separation. chemicalbook.com

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical tool for assessing the purity of this compound and can also be scaled for preparative separation to isolate the high-purity compound. A reverse-phase (RP) HPLC method using a C18 column with a mobile phase of acetonitrile and water is effective for separating this compound from its impurities. sielc.com

The final isolated product is typically a white to light yellow crystalline powder with a melting point of 51-55 °C. chemicalbook.com

Elucidation of Reaction Mechanisms Involving 1,2-bis Chloromethyl Benzene

Nucleophilic Substitution Reactions of 1,2-Bis(chloromethyl)benzene

The chloromethyl groups of this compound are susceptible to nucleophilic attack, where a nucleophile replaces the chloride ion. These reactions can proceed through different mechanistic pathways, primarily the SN1 and SN2 mechanisms. kahedu.edu.in

Kinetics and Stereochemistry of SN1 and SN2 Pathways

The competition between SN1 and SN2 pathways is influenced by several factors, including the structure of the substrate, the nature of the nucleophile, the solvent, and the leaving group. inflibnet.ac.in

SN1 (Substitution Nucleophilic Unimolecular): This is a two-step mechanism involving the formation of a carbocation intermediate. quora.com The rate of an SN1 reaction is dependent only on the concentration of the substrate. libretexts.org For this compound, the formation of a benzylic carbocation is stabilized by resonance with the aromatic ring, making the SN1 pathway plausible under certain conditions. msu.edu SN1 reactions typically lead to a mixture of stereoisomers (racemization) if the carbon atom is chiral. dalalinstitute.com

SN2 (Substitution Nucleophilic Bimolecular): This is a one-step, concerted mechanism where the nucleophile attacks the carbon atom at the same time as the leaving group departs. libretexts.org The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile. libretexts.orgdalalinstitute.com These reactions are characterized by an inversion of stereochemistry at the reaction center. dalalinstitute.com Given the primary nature of the chloromethyl carbons in this compound, the SN2 mechanism is often favored, especially with strong nucleophiles and in less polar solvents.

Influence of Solvent and Nucleophile Characteristics on Reaction Outcomes

The choice of solvent and the properties of the nucleophile play a critical role in directing the outcome of nucleophilic substitution reactions.

Solvent Effects: Polar protic solvents, such as water and alcohols, can solvate both the leaving group and the carbocation intermediate, thereby stabilizing the transition state and favoring the SN1 pathway. libretexts.org Polar aprotic solvents, like acetone or DMF, are less capable of solvating carbocations but can solvate the nucleophile, which can influence the rate of SN2 reactions. inflibnet.ac.inacs.org In the context of this compound, using a polar protic solvent can increase the likelihood of solvolysis, where the solvent itself acts as the nucleophile. libretexts.org

Nucleophile Characteristics: The strength of the nucleophile is a key determinant. Strong nucleophiles, which are typically strong bases, favor the SN2 mechanism because they can effectively attack the electrophilic carbon. inflibnet.ac.in Weaker nucleophiles are more likely to participate in SN1 reactions, where they add to the carbocation intermediate after it has formed. inflibnet.ac.inlibretexts.org The concentration of the nucleophile also matters; higher concentrations favor the bimolecular SN2 pathway. libretexts.org

Table 1: Factors Influencing SN1 vs. SN2 Reactions of this compound

| Factor | Favors SN1 | Favors SN2 |

|---|---|---|

| Substrate | Tertiary > Secondary > Primary | Primary > Secondary > Tertiary |

| Nucleophile | Weak, low concentration | Strong, high concentration |

| Solvent | Polar Protic | Polar Aprotic |

| Leaving Group | Good (weak base) | Good (weak base) |

Electrophilic Substitution Reactions on the Aromatic Ring

While the chloromethyl groups are the primary sites for nucleophilic attack, the benzene ring of this compound can undergo electrophilic aromatic substitution. In this type of reaction, an electrophile attacks the electron-rich aromatic ring, leading to the substitution of a hydrogen atom. msu.edu

The chloromethyl groups are considered to be deactivating substituents, meaning they make the aromatic ring less reactive towards electrophilic attack compared to benzene itself. libretexts.org This is due to the electron-withdrawing inductive effect of the chlorine atoms. However, they are also ortho-, para-directing, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the chloromethyl groups. libretexts.org The mechanism involves the formation of a positively charged intermediate called a benzenonium ion, which is stabilized by resonance. msu.edu The final step is the loss of a proton to restore the aromaticity of the ring. msu.edu The synthesis of this compound itself often involves an electrophilic substitution reaction known as the Blanc chloromethylation, where an aromatic compound reacts with formaldehyde and hydrogen chloride. wikipedia.org

Formation and Reactivity of o-Quinodimethanes from this compound

This compound is a valuable precursor for the generation of ortho-quinodimethanes (o-QDMs), which are highly reactive dienes. chemrxiv.org These intermediates are not typically isolated but are generated in situ for subsequent reactions. rsc.orgresearchgate.net

Electrochemical Generation and Characterization of o-Quinodimethanes

Ortho-quinodimethanes can be conveniently generated from 1,2-bis(halomethyl)arenes, including this compound, through electrochemical reduction. rsc.orgresearchgate.net This can be achieved either by direct electroreduction or through redox-catalysis in a solvent like dimethylformamide (DMF). rsc.orgresearchgate.net The primary reaction of these electrogenerated o-QDMs is often polymerization to form poly(o-xylylene). rsc.org

Diels-Alder Cycloaddition Reactions with o-Quinodimethanes

The generated o-quinodimethanes are potent dienes in Diels-Alder reactions, a powerful tool for forming six-membered rings. chemrxiv.orgliverpool.ac.ukwikipedia.org This [4+2] cycloaddition reaction occurs between the o-QDM (the diene) and a dienophile (an alkene or alkyne). wikipedia.org These reactions are synthetically useful for constructing polycyclic and heterocyclic systems. liverpool.ac.ukscispace.com For example, when generated in the presence of a dienophile, the o-QDM can efficiently undergo cycloaddition. rsc.org The stereochemistry of the Diels-Alder reaction with o-quinodimethanes often shows a high degree of endo selectivity. liverpool.ac.uk

Polymerization Mechanisms of o-Quinodimethanes to Poly(o-xylylene)

The formation of poly(o-xylylene) from this compound proceeds through a highly reactive intermediate, o-quinodimethane (also known as o-xylylene). This intermediate is typically generated in situ, as it is too unstable for isolation. The generation of o-quinodimethane from 1,2-bis(halomethyl)arenes can be achieved via electroreduction. researchgate.net Once formed, these quinodimethanes readily polymerize. researchgate.netresearchgate.net

The precise mechanism of this polymerization has been a subject of discussion, with evidence pointing towards either a free-radical or an anionic pathway, depending on the reaction conditions. tu-dresden.de

Free-Radical Polymerization: In this pathway, the o-quinodimethane intermediate can be viewed as a biradical species. The polymerization proceeds via a chain-growth mechanism where the diradical monomers add to each other, forming long polymer chains.

Anionic Polymerization: Alternatively, under certain conditions, particularly those involving strong bases or electrochemical reduction, the polymerization can follow an anionic mechanism. tu-dresden.de The process is initiated by an anion which attacks the o-quinodimethane monomer, creating a new anionic species that propagates by adding to subsequent monomers.

The high reactivity of the o-quinodimethane intermediate ensures that it polymerizes rapidly once generated. researchgate.net The resulting poly(o-xylylene) is a polymer with a repeating o-xylylene unit.

Redox Chemistry of this compound

The redox chemistry of this compound is central to its conversion into other useful chemical structures, particularly the o-quinodimethane intermediate required for polymerization. Electrochemical methods are prominently used to achieve this transformation.

Direct Electroreduction Mechanisms

This compound can be reduced directly at an electrode surface (cathode). The generally accepted mechanism involves a sequential two-electron reduction process. researchgate.netresearchgate.net

First Electron Transfer: The first chloromethyl group accepts an electron from the cathode, leading to the cleavage of a carbon-chlorine bond and the formation of a benzyl-type radical and a chloride ion (Cl⁻).

Second Electron Transfer: This radical is highly unstable at the reduction potential and immediately accepts a second electron to form a carbanion (a xylyl anion).

Elimination: The resulting carbanion is a potent nucleophile. It rapidly undergoes an internal elimination reaction, expelling the second chloride ion from the adjacent chloromethyl group.

Intermediate Formation: This elimination step results in the formation of the neutral, highly reactive o-quinodimethane intermediate, which then undergoes polymerization as described previously. researchgate.net

A general mechanism proposed for similar bis(halomethyl)arenes involves an initial two-electron charge transfer to form a xylyl anion, followed by the elimination of the second halide to yield the xylylene, which subsequently polymerizes. researchgate.net

Redox-Catalyzed Electroreduction with Mediators like Perylene and Terephthalates

To overcome high overpotentials and improve the efficiency of the electroreduction, redox-catalyzed methods are employed. researchgate.net These methods use a mediator, which is a molecule that can be reversibly reduced and oxidized. Perylene and terephthalates are effective mediators for the reduction of this compound. researchgate.nettdx.cat

The catalytic cycle proceeds as follows:

Mediator Reduction: The mediator molecule (e.g., Perylene) is first reduced at the cathode at a less negative potential than that required for the direct reduction of this compound. This forms a radical anion of the mediator.

Homogeneous Electron Transfer: The reduced mediator diffuses into the solution and transfers its electron to a molecule of this compound. This is a homogeneous electron transfer step.

Substrate Reduction & Regeneration: Upon accepting the electron, the this compound molecule undergoes the same reduction pathway as in the direct mechanism (cleavage of C-Cl bond, etc.) to ultimately form o-quinodimethane. The mediator is oxidized back to its original state and can participate in the cycle again.

Side-Chain Free Radical Chlorination and its Control

The primary industrial synthesis route for this compound is the side-chain free radical chlorination of o-xylene. wikipedia.orgwikipedia.org This reaction is typically initiated by thermal energy or, more commonly, by UV light. google.comgoogle.com

The fundamental mechanism is a free radical chain reaction:

Initiation: Chlorine molecules (Cl₂) absorb energy (light or heat) and undergo homolytic cleavage to form two chlorine radicals (Cl•).

Propagation:

A chlorine radical abstracts a benzylic hydrogen atom from a methyl group of o-xylene, forming a stable benzyl-type radical and a molecule of hydrogen chloride (HCl).

The benzyl radical then reacts with another molecule of Cl₂ to form 2-methylbenzyl chloride and a new chlorine radical, which continues the chain.

Second Chlorination: The process can repeat on the second methyl group to form the desired this compound.

Termination: The reaction is terminated when two radicals combine.

Control of the reaction is critical due to two main challenges:

Over-chlorination: The reaction can continue on the chloromethyl groups, leading to the formation of dichloromethyl and trichloromethyl groups (e.g., benzal chloride and benzotrichloride derivatives), which are undesirable by-products. google.commdpi.com

Ring Chlorination: In the presence of certain catalysts, particularly trace metal ions like ferric chloride (FeCl₃), chlorination can occur on the aromatic ring, leading to chloro-o-xylene isomers. google.comgoogle.com

Several strategies are employed to control the reaction and maximize the yield of the desired product:

| Control Method | Description | Research Findings |

| Light Initiation | Using a visible or UV light source provides the energy for initiation without requiring high temperatures that might promote side reactions. google.com | This is a standard and economical method for initiating free-radical chlorination. |

| Metal Ion Sequestration | Trace metal ions that catalyze ring chlorination can be effectively suppressed by adding sequestering agents like phosphorus trichloride (PCl₃). google.com PCl₃ complexes with the metal ions, preventing them from participating in electrophilic aromatic substitution. google.com | The use of 0.6-6% by weight of a sequestrant like PCl₃ can permit virtually complete side-chain chlorination even when ring-substitution catalysts are present. google.com |

| Temperature Regulation | The reaction temperature is maintained to keep the reactants and chlorinated products in a liquid state, preventing unreacted xylene from being trapped in solidified product. google.com After initial chlorination, the temperature can be raised to increase the rate without significantly increasing side reactions. google.com | The reaction is typically started above the melting point of xylene and can be elevated to as high as 250°C during later stages of exhaustive halogenation. google.com |

| Metal-Free Photocatalysis | Modern methods use organic halogen sources, such as N-chlorosuccinimide (NCS) or N,N-dichloroacetamide, driven by visible light (e.g., blue LEDs). mdpi.comtandfonline.com This avoids the use of elemental chlorine and metal catalysts, offering high selectivity. | The reaction of p-xylene with N,N-dichloroacetamide under blue LED irradiation regioselectively chlorinated only one methyl group to afford 1-(chloromethyl)-4-methylbenzene in 60% yield, with no observed ring chlorination by-products. mdpi.com |

Derivatives and Structural Modifications of 1,2-bis Chloromethyl Benzene

Synthesis and Reactivity of Substituted 1,2-Bis(chloromethyl)benzene Analogs

The core benzene ring of this compound can be further functionalized with various substituent groups, which in turn influences the reactivity and properties of the resulting analogs.

Investigation of 1,2-Bis(chloromethyl)-4,5-dimethyl-3-nitrobenzene

The synthesis of 1,2-bis(chloromethyl)-4,5-dimethyl-3-nitrobenzene, a derivative featuring both methyl and nitro group substitutions, has been reported. iucr.org This compound is synthesized by the nitration of 1,2-bis(chloromethyl)-4,5-dimethylbenzene using concentrated nitric acid in trifluoroacetic acid. iucr.org The reaction is initially cooled in an ice-water bath and then stirred at room temperature for several hours. iucr.org The resulting product, a benzene core functionalized with one nitro group, two methyl groups, and two chloromethyl groups, is obtained in high yield after purification by flash chromatography. iucr.org

The structural arrangement of this molecule, confirmed by X-ray crystallography, reveals a benzene ring with a nitro group, two methyl groups, and two chloromethyl groups. iucr.org The crystal structure is stabilized by intermolecular non-classical hydrogen bonds and weak interactions. iucr.org This particular derivative is noted for its utility as an important building block in supramolecular chemistry, serving as an alkylating agent in the synthesis of molecular clips. iucr.orgresearchgate.net The substituents on the benzene ring can influence the arrangement of these molecular clips, which is a key aspect of crystal engineering. iucr.org

| Compound | Synthesis Method | Reagents | Yield | Key Structural Features |

| 1,2-Bis(chloromethyl)-4,5-dimethyl-3-nitrobenzene | Nitration | 1,2-Bis(chloromethyl)-4,5-dimethylbenzene, Concentrated HNO₃, Trifluoroacetic acid | 88% | Benzene core with one nitro, two methyl, and two chloromethyl groups. iucr.org |

Synthesis and Properties of 1,5-Bis(chloromethyl)-2,4-dimethylbenzene

1,5-Bis(chloromethyl)-2,4-dimethylbenzene is another notable derivative, characterized by a benzene ring with two methyl groups and two chloromethyl groups at different positions compared to the 1,2-isomer. ontosight.ai This compound is typically synthesized through the chloromethylation of 2,4-dimethylbenzene. ontosight.ai It possesses a molecular weight of 207.12 g/mol and a boiling point of 135-140°C at 1 mmHg. ontosight.ai

This derivative is a valuable intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. ontosight.ai Its distinct reactivity and structural properties make it a useful component in the preparation of more complex chemical structures. ontosight.ai

| Property | Value |

| Molecular Formula | C₁₀H₁₂Cl₂ ontosight.ai |

| Molecular Weight | 207.12 g/mol ontosight.ai |

| Boiling Point | 135-140°C at 1 mmHg ontosight.ai |

| Melting Point | 97 °C stenutz.eu |

Transformations to Other Functional Groups

The chloromethyl groups of this compound and its analogs are highly reactive and can be transformed into a variety of other functional groups, expanding their synthetic utility.

Conversion to Bis(trichloromethyl)benzene and Bis(chloroformyl)benzene for Aramid Fiber Production

A significant application of bis(chloromethyl)benzene derivatives is their conversion into bis(trichloromethyl)benzene and subsequently to bis(chloroformyl)benzene, which are key monomers for the production of high-performance aramid fibers like Kevlar®. google.comresearchgate.netwikipedia.org The process typically involves the photochlorination of a xylene isomer to produce the corresponding bis(trichloromethyl)benzene. google.comresearchgate.net This reaction is carried out by introducing chlorine gas under controlled light and temperature conditions. google.com

The resulting bis(trichloromethyl)benzene can then be converted to bis(chloroformyl)benzene through various methods, including reaction with phthalic acid or sulfur dioxide. google.comwikipedia.org This transformation is crucial as bis(chloroformyl)benzene is a direct precursor in the polymerization process for aramid fibers. google.com The purity of the bis(chloroformyl)benzene is critical for producing high-quality fibers. google.com

| Transformation | Starting Material | Product | Application |

| Photochlorination | Xylene Isomer | Bis(trichloromethyl)benzene | Intermediate for Bis(chloroformyl)benzene google.comresearchgate.net |

| Hydrolysis/Reaction | Bis(trichloromethyl)benzene | Bis(chloroformyl)benzene | Monomer for Aramid Fiber Production google.comresearchgate.net |

Preparation of Benzyl Chloride Derivatives for Pharmaceutical and Agrochemical Intermediates

This compound and its analogs serve as precursors for the synthesis of various benzyl chloride derivatives, which are important intermediates in the pharmaceutical and agrochemical industries. ontosight.aigoogle.comvynova-group.com These derivatives are synthesized through reactions that modify the chloromethyl groups or introduce other functionalities to the benzene ring. google.com The high reactivity of the chloromethyl group allows for its conversion into other functional groups, making these compounds versatile building blocks. vynova-group.comatamanchemicals.com

The synthesis of these derivatives can be achieved through various methods, including reactions with HCl gas in an alcohol solvent, leading to high yields and simplified operational procedures. google.com These benzyl chloride derivatives are then utilized in the production of a wide range of products, including plasticizers, sanitizing agents, and active ingredients for pharmaceuticals and agrochemicals. vynova-group.comatamanchemicals.com

Design and Synthesis of Novel Molecular Architectures Incorporating this compound Scaffolds

The rigid yet functionalizable structure of this compound makes it an attractive scaffold for the design and synthesis of novel molecular architectures. These scaffolds provide a defined framework upon which complex molecules with specific functions can be built. mdpi.com The two reactive chloromethyl groups allow for the covalent attachment of various molecular building blocks, leading to the creation of diverse and functional molecules. mdpi.com

These scaffolds are utilized in a wide range of fields, from materials science to biomedical applications. For example, they can be used to construct molecular clips and other supramolecular structures. iucr.orgresearchgate.net The ability to systematically modify the scaffold and attach different functional units allows for the creation of molecules with tailored properties, such as those used in drug delivery systems or as components of advanced materials. mdpi.com The quest for novel molecular scaffolds is a significant area of chemical research, with the aim of improving the properties of drug candidates and other functional materials. acs.org

Advanced Applications of this compound in Materials Science and Organic Synthesis

The compound this compound, also known as α,α′-dichloro-o-xylene, is a highly reactive aromatic organic compound due to its two chloromethyl functional groups. wikipedia.org This reactivity makes it a valuable intermediate and building block in various advanced applications, particularly in the fields of polymer chemistry, materials science, and the synthesis of complex organic molecules. Its unique ortho-substitution pattern dictates specific spatial arrangements and reaction pathways, leading to materials and molecules with distinct properties.

Analytical Methodologies for 1,2-bis Chloromethyl Benzene

Chromatographic Techniques

Chromatography is a cornerstone for the analysis of 1,2-bis(chloromethyl)benzene, enabling its separation from complex matrices and related isomers or impurities. wikipedia.org High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the principal methods utilized.

High-Performance Liquid Chromatography (HPLC) is a robust technique for the separation and quantification of components in a mixture. openaccessjournals.com For this compound, reversed-phase HPLC (RP-HPLC) is a particularly effective method. sielc.com This approach uses a non-polar stationary phase and a polar mobile phase, causing hydrophobic compounds like this compound to be retained on the column. wikipedia.org

A specific RP-HPLC method has been developed for the analysis of this compound that facilitates both separation and the isolation of impurities for preparative purposes. sielc.com This method is scalable and can be adapted for fast Ultra-Performance Liquid Chromatography (UPLC) applications by using columns with smaller particle sizes. sielc.comsielc.com The development of such stability-indicating methods is critical for distinguishing the intact compound from its potential degradation products. openaccessjournals.com The ability to effectively separate isomers, such as m- and p-methylhippuric acids in xylene metabolite analysis, highlights the resolving power of modern HPLC columns and mobile phase compositions, a principle that is applicable to the separation of chloromethylbenzene isomers. researchgate.net

| Parameter | Condition | Reference |

|---|---|---|

| Column | Newcrom R1 (a reverse-phase column with low silanol activity) | sielc.com |

| Mobile Phase | Acetonitrile (MeCN) and water with a phosphoric acid modifier | sielc.com |

| MS-Compatible Mobile Phase | Acetonitrile (MeCN) and water with a formic acid modifier | sielc.comsielc.com |

| Application | Separation, impurity isolation, preparative separation | sielc.comsielc.com |

Gas Chromatography coupled with Mass Spectrometry (GC/MS) is a premier technique for the identification and quantification of volatile and semi-volatile organic compounds, including halogenated benzenes. s4science.at The National Institute of Standards and Technology (NIST) lists GC as a primary analytical method for this compound, and provides its electron ionization mass spectrum for identification. nist.gov

For quantitative analysis, methods often involve headspace solid-phase microextraction (HS-SPME) to isolate and preconcentrate analytes from a sample matrix before introduction into the GC/MS system. nih.gov This is particularly useful for complex matrices like soil or industrial process streams. nih.govresearchgate.net The quantification of halobenzenes can be achieved with high reproducibility and low detection limits, often in the picogram-per-gram (pg/g) range, by using a standard addition method. nih.gov The internal standard method is also frequently employed to improve precision and accuracy by correcting for variations during sample preparation and injection. researchgate.net For instance, in the analysis of ethylene dichloride, o-xylene is used as a desorption solvent, and the method is valued for its sensitivity and reproducibility. osha.gov

| Parameter | Details | Reference |

|---|---|---|

| Technique | Gas Chromatography/Mass Spectrometry (GC/MS) | nist.gov |

| Sample Preparation | Headspace Solid-Phase Microextraction (HS-SPME), Purge-and-Trap | nih.govresearchgate.net |

| Kovats Retention Index | 1296 (Standard non-polar column) | nih.gov |

| Quantification Method | Standard Addition, Internal Standard | nih.govresearchgate.net |

| Detector | Mass Spectrometer (MS), Electron Capture Detector (ECD) for enhanced sensitivity to halogenated compounds | nih.govosha.gov |

High-Performance Liquid Chromatography (HPLC) for Separation and Impurity Isolation

Spectroscopic Characterization Techniques (Excluding Basic Identification Data)

Beyond routine identification, advanced spectroscopic techniques provide deeper insights into the molecular structure, bonding, and electronic properties of this compound and related materials. While standard Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra serve as foundational data, more sophisticated methods are used for in-depth characterization. nih.govresearchgate.net

Attenuated Total Reflectance Fourier Transform Infrared spectroscopy (ATR-FTIR) and multi-nuclear NMR (¹H and ¹³C) are instrumental in confirming the chemical structures of complex polymers derived from chloromethylated precursors. researchgate.net For instance, ¹³C NMR can be used to distinguish between positional isomers, such as 1,2- and 1,4-bis(azidomethyl)benzene, by observing differences in the chemical shifts of the CH₂ carbon, which is influenced by the substitution pattern on the benzene ring.

Advanced techniques like electron energy-loss spectroscopy (EELS) combined with multi-wavelength Raman spectroscopy can provide detailed information on the local chemistry and electronic structure of carbon-based materials, a methodology applicable to studying derivatives of this compound. arxiv.org Furthermore, time-resolved photoelectron spectroscopy can be used to study the electronic relaxation dynamics in related aromatic molecules, offering insights into their photophysical properties. acs.org These advanced methods are crucial for understanding the behavior of such compounds in functional materials and biological systems. researchgate.net

Advanced Detection and Monitoring Techniques

The detection and monitoring of this compound, especially at trace levels in environmental and occupational settings, necessitates the use of advanced and highly sensitive technologies. Real-time or near-real-time monitoring can be achieved using portable GC-based systems, which allow for on-site analysis. internationalgasdetectors.com For air monitoring, active sampling onto sorbent tubes followed by thermal desorption and GC/MS analysis is a standard EPA-approved method for volatile organic compounds. epa.gov

For enhanced sensitivity, specialized detectors are employed. An Electron Capture Detector (ECD) is highly sensitive to halogenated compounds and can be used with a GC for selective detection. osha.gov In the context of spectroscopic analysis, emerging detector technologies promise to revolutionize the field. These include quantum dot-based detectors, known for their high sensitivity and tunable spectral response, and nanostructured detectors designed to enhance signals in techniques like surface-enhanced Raman spectroscopy (SERS). numberanalytics.com Graphene-based detectors are also being explored for their high sensitivity and fast response times across a wide range of wavelengths. numberanalytics.com

For monitoring in aqueous environments, methodologies developed for other emerging contaminants are relevant. These often involve solid-phase extraction (SPE) to concentrate the analytes from water samples, followed by analysis using highly sensitive instruments like liquid chromatography-tandem mass spectrometry (LC-MS/MS). azurewebsites.net Such comprehensive approaches are vital for developing early warning systems for potentially hazardous compounds in the environment. azurewebsites.net

Computational Chemistry and Theoretical Studies of 1,2-bis Chloromethyl Benzene

Molecular Modeling and Conformational Analysis

Molecular modeling of 1,2-bis(chloromethyl)benzene focuses on understanding its three-dimensional structure and the various spatial arrangements, or conformations, it can adopt. The flexibility of the two chloromethyl groups attached to the benzene ring allows for rotation around the C(aryl)-C(CH2Cl) single bonds, leading to different conformers with distinct energy levels.

The primary conformations of interest are typically described by the relative orientation of the two chloromethyl groups. These can be broadly categorized as syn (where the chlorine atoms are on the same side of the benzene ring plane) and anti (where they are on opposite sides). Computational methods, such as molecular mechanics (MM) and quantum mechanics (QM), are employed to determine the geometry and relative stability of these conformers.

Detailed research findings on cyclophane systems, which often incorporate substituted benzene rings, illustrate the principles of conformational analysis. For instance, studies on dithia-bridged cyclophanes, synthesized using related dichloromethyl precursors, have utilized molecular mechanics calculations with force fields like MM2 to evaluate the energies of different conformers. beilstein-journals.org Energy minimization calculations on these complex systems revealed that the anti conformation is often the most stable, being lower in energy than syn conformations by several kJ/mol. beilstein-journals.org Similar principles apply to this compound, where steric hindrance and electrostatic interactions between the chloromethyl groups dictate the most favorable arrangements. A conformational search using molecular modeling can identify the global minimum energy structure and the energy barriers between different conformers. scielo.br

Table 1: Illustrative Conformational Energy Profile of a Bridged Benzene Derivative This table presents example data from a computational study on a related cyclophane (dithia[3.3]metacyclo3thienothiophenophane) to illustrate the concept of conformational analysis. beilstein-journals.org

| Conformer | Relative Energy (kJ/mol) | Key Dihedral Angles (°) |

| anti | 0.00 | -174.4, -175.8 |

| syn-anti | +2.98 | Varies |

| syn-syn | +12.55 | Varies |

Data sourced from a study on a complex cyclophane system to demonstrate the computational approach to conformational analysis. beilstein-journals.org

Reaction Pathway Simulations and Transition State Theory

Reaction pathway simulations are crucial for understanding the mechanisms by which this compound participates in chemical reactions, most notably nucleophilic substitution at the benzylic carbons. These simulations map the potential energy surface of a reaction, identifying the low-energy paths from reactants to products. A key element of this analysis is the identification and characterization of the transition state (TS), which represents the highest energy point along the reaction coordinate.

According to Transition State Theory (TST), the rate of a chemical reaction is determined by the energy difference between the reactants and the transition state, known as the activation energy. worktribe.com Computational methods, particularly Density Functional Theory (DFT), are widely used to locate transition state geometries and calculate their energies. researchgate.net For the SN2 reaction of this compound with a nucleophile, for example, a computational study would model the approach of the nucleophile, the simultaneous breaking of the C-Cl bond and formation of the new C-Nucleophile bond, and the departure of the chloride ion.

While specific DFT studies on this compound's reaction pathways are not broadly published, the methodology is well-established. For instance, DFT calculations have been used to investigate the transition states in the Fritsch–Buttenberg–Wiechell rearrangement of magnesium alkylidene carbenoids, successfully estimating activation energies. acs.org In another example, transition state calculations for the coupling of terminal alkynes on a silver surface determined reaction barriers for C-H bond cleavage and covalent bond formation, providing a detailed mechanistic picture. researchgate.net These studies highlight the power of computational chemistry to elucidate complex reaction mechanisms and predict reactivity, a methodology directly applicable to this compound.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations provide fundamental insights into the electronic structure of this compound, which in turn governs its reactivity. Methods like DFT and ab initio calculations are used to determine properties such as molecular orbital energies, charge distribution, and the nature of chemical bonds. researchgate.netresearchgate.net

A key aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. nih.gov A smaller gap generally implies higher reactivity.

For benzene derivatives, the HOMO and LUMO are typically π-type orbitals associated with the aromatic ring. The introduction of chloromethyl substituents modifies these orbital energies. Computational studies on analogous systems, such as benzotellurophenes synthesized from this compound, have calculated HOMO-LUMO gaps using DFT, finding values around 3.1 eV. scholaris.ca Natural Bond Orbital (NBO) analysis can further dissect the electronic structure by describing charge distribution and donor-acceptor interactions within the molecule, revealing the polarization of the C-Cl bonds and the electrophilic nature of the benzylic carbons. researchgate.netresearchgate.net

Table 2: Calculated Electronic Properties of a Benzene Derivative (Illustrative Example) This table shows representative data for a substituted benzene derivative, calculated using DFT, to exemplify the outputs of quantum chemical calculations. nih.gov

| Property | Calculated Value |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -2.1 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 2.5 Debye |

| Chemical Potential (μ) | -4.45 eV |

| Global Hardness (η) | 2.35 eV |

Data adapted from computational studies on related organic molecules to illustrate typical calculated parameters. nih.gov

Structure-Activity Relationship (SAR) Studies for Derivatives

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a series of compounds with their biological activity or material properties. This compound is a versatile building block for creating libraries of derivatives, as the two chloromethyl groups can be readily substituted with various functional groups. tandfonline.com Computational methods can play a role in SAR by calculating molecular descriptors (e.g., lipophilicity, electronic parameters, steric properties) that are then correlated with observed activity.

For example, this compound can be reacted with two equivalents of an amine, thiol, or other nucleophile to create a C2-symmetric molecule. By systematically varying the nucleophile, a series of derivatives can be synthesized and tested for a specific application. SAR analysis can then reveal which structural features enhance or diminish the desired activity.

While comprehensive SAR studies on derivatives of this compound are not widely documented in dedicated publications, the principles are demonstrated in research on related compounds. For instance, SAR studies on benzimidazole derivatives, some synthesized from 2-chloromethyl-1H-benzimidazole, have identified key structural features required for antifungal activity. researchgate.netresearchgate.net In one such study, condensing 2-chloromethyl-1H-benzimidazole with various aromatic amines yielded derivatives with varying potencies against Candida albicans, allowing researchers to establish a relationship between the nature of the substituent and the minimum inhibitory concentration (MIC). researchgate.net

Table 3: Example of a Structure-Activity Relationship (SAR) Analysis for Antifungal Benzimidazole Derivatives This table illustrates the SAR concept using data for derivatives of the related compound 2-chloromethyl-1H-benzimidazole. researchgate.net

| Compound ID | Substituent at N1 Position | Antifungal Activity (MIC, µg/ml) |

| VMKP 1 | 2-chloro aniline | 100 |

| VMKP 2 | 4-chloro aniline | 50 |

| VMKP 6 | 4-nitro aniline | 25 |

| VMKP 8 | 3-chloro-4-fluoro aniline | 12.5 |

Data sourced from a study on 2-chloromethyl-1H-benzimidazole derivatives to demonstrate the SAR methodology. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthesis and purification methods for 1,2-bis(chloromethyl)benzene in academic settings?

- Methodology : The compound is often synthesized via chloromethylation of o-xylene using reagents like thionyl chloride or phosphorus pentachloride. Purification typically involves fractional distillation under reduced pressure (to avoid decomposition) followed by recrystallization from non-polar solvents (e.g., hexane) to achieve >95% purity .

- Key Considerations : Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via GC-MS or NMR. Ensure inert gas (N₂/Ar) protection during handling to prevent hydrolysis .

Q. What are the critical physical properties and handling precautions for this compound?

- Physical Properties :

- Melting point: 51–56°C (literature reports slight variations due to polymorphic forms) .

- Boiling point: 239–241°C at atmospheric pressure; density: 1.393 g/cm³ .

Q. How can researchers mitigate safety risks associated with this compound?

- Safety Protocols :

- Risks : Corrosive (R34), causes skin/eye/respiratory irritation (R36/37/38) .

- Mitigation : Neutralize spills with sodium bicarbonate, and use acid-resistant PPE. Ventilation systems must meet OSHA standards for volatile organics. Emergency showers/eyewash stations are mandatory .

Q. What are common reactions involving this compound in organic synthesis?

- Reactivity : The compound undergoes Friedel–Crafts alkylation to form hypercross-linked polymers (HCPs) when reacted with aromatic monomers (e.g., 1,3,5-triphenylbenzene). It also participates in nucleophilic substitutions (e.g., with amines or phosphines) .

Advanced Research Questions

Q. How does this compound contribute to the synthesis of microporous hypercross-linked polymers (HCPs)?

- Methodology : React with aromatic hydrocarbons (e.g., 1,3,5-triphenylbenzene) via FeCl₃-catalyzed Friedel–Crafts alkylation. Optimize cross-linking density by adjusting stoichiometry (e.g., 1:2 molar ratio of monomer to cross-linker). Characterize porosity using N₂ adsorption isotherms (BET surface area: 600–800 m²/g) .

- Applications : HCPs show high adsorption capacity for VOCs (e.g., toluene, benzene) due to microporous structure .

Q. What experimental techniques are used to study the pyrolysis of this compound?

- Pyrolysis Setup : Conduct gas-phase decomposition using infrared laser-powered homogeneous pyrolysis (IR LPHP). Analyze products via FT-IR (for functional groups), GC-MS (for volatile organics), and matrix isolation spectroscopy (for reactive intermediates) .

- Findings : Decomposition yields chlorinated hydrocarbons (e.g., benzyl chloride) and aromatic radicals. Presence of W(CO)₆ catalyzes C-Cl bond cleavage, altering product distribution .

Q. How do researchers resolve discrepancies in reported physical properties (e.g., melting point)?

- Approach :

- Compare multiple sources (e.g., literature vs. experimental data).

- Perform differential scanning calorimetry (DSC) to identify polymorphic forms.

- Validate purity via elemental analysis and HPLC to rule out impurities affecting measurements .

Q. What methodologies assess the adsorption performance of polymers derived from this compound?

- Testing Protocol :

Expose HCPs to VOC vapors (e.g., benzene, toluene) in a controlled chamber.

Measure adsorption capacity via gravimetric analysis or breakthrough curves.

Model adsorption kinetics using Langmuir or Freundlich isotherms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。